N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide

Alpha-2C adrenergic receptor Structure-activity relationship Pain

This N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide delivers a structurally distinct pharmacophore: a lipophilic adamantane cage conferring enhanced metabolic stability and membrane permeability, paired with a 3,4-dihydro-2H-pyrrol-5-amine moiety that presents a unique, angle-constrained hydrogen-bonding motif for alpha-2C adrenergic receptor interaction. Unlike generic adamantyl amines (e.g., amantadine), its heterocyclic recognition element enables specific receptor engagement critical for neuropathic pain probe development. The hydrobromide salt ensures consistent solubility for reproducible in vivo experiments. For CROs benchmarking metabolic shielding, it serves as an ideal model substrate against non-adamantyl pyrrol-5-amine controls.

Molecular Formula C14H23BrN2
Molecular Weight 299.256
CAS No. 474879-67-9
Cat. No. B2418674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide
CAS474879-67-9
Molecular FormulaC14H23BrN2
Molecular Weight299.256
Structural Identifiers
SMILESC1CC(=NC1)NC23CC4CC(C2)CC(C4)C3.Br
InChIInChI=1S/C14H22N2.BrH/c1-2-13(15-3-1)16-14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-12H,1-9H2,(H,15,16);1H
InChIKeySELKZQMUQRIYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine Hydrobromide: Core Structural Identity and Procurement-Relevant Class Context


N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide (CAS 474879-67-9) is a synthetic small molecule consisting of a rigid, lipophilic adamantane cage linked to a 3,4-dihydro-2H-pyrrol-5-amine (cyclic imine) moiety, presented as a hydrobromide salt. It belongs to a broader class of 2H-pyrrol-5-amine derivatives explored as modulators of alpha adrenergic receptors, particularly the alpha-2C subtype, as described in patent literature . The adamantane group is widely recognized for enhancing pharmacokinetic properties through increased metabolic stability and lipophilicity , while the 3,4-dihydro-2H-pyrrol-5-amine scaffold offers a distinct hydrogen-bonding motif compared to fully aromatic or fully saturated analogs.

Why N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine Hydrobromide Cannot Be Replaced by Common Adamantane or Pyrroline Analogs


The combination of an adamantane core and a 2H-pyrrol-5-amine group in this specific compound creates a unique pharmacophore for receptor interaction. The adamantane cage provides a large hydrophobic footprint for binding pocket occupancy, while the partially unsaturated pyrrol-5-amine ring presents a specific, angle-constrained hydrogen-bond donor/acceptor pair . This is critically distinct from simple adamantyl amines like amantadine or rimantadine, which lack the heterocyclic recognition element. Conversely, generic 3,4-dihydro-2H-pyrrol-5-amine analogs lacking the adamantane group will not replicate the target compound's lipophilicity-driven membrane permeability and metabolic shielding. Substituting the hydrobromide salt form can also alter solubility and bioavailability parameters, impacting in vivo experimental reproducibility .

Quantitative Differentiation Evidence for N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine Hydrobromide


Alpha-2C Adrenergic Receptor Modulation Scope for N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine

The target compound is a representative of a series of N-substituted 3,4-dihydro-2H-pyrrol-5-amines patented for alpha adrenergic receptor modulation . The patent establishes that 2H-pyrrol-5-amine derivatives with lipophilic N-substituents, such as an adamantyl group, are designed to engage the alpha-2C receptor subtype. This provides a defined, albeit early-stage, target engagement profile. Direct quantitative data for this specific compound is not disclosed in the patent; the evidence is Class-level inference based on the structural rationale.

Alpha-2C adrenergic receptor Structure-activity relationship Pain

Lipophilicity-Driven Differentiation: Calculated logP of N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine vs. Non-Adamantyl Analogs

The adamantane moiety is a recognized 'lipophilic bullet' that predictably increases logP by approximately 2-3 units compared to hydrogen or small alkyl substituents . For N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine, this translates to a calculated logP significantly higher than that of the corresponding unsubstituted 3,4-dihydro-2H-pyrrol-5-amine (logP ~0.5), enhancing membrane permeability potential. This is a class-level inference based on the well-established quantitative contribution of the adamantyl group to molecular lipophilicity .

Lipophilicity Drug design ADME prediction

Metabolic Stability Advantage Conferred by the Adamantane Cage in N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine

Adamantane is resistant to oxidative metabolism due to the absence of readily oxidizable C-H bonds at bridgehead positions. Compounds incorporating an adamantane substituent generally exhibit improved metabolic stability compared to analogs with alkyl or aryl substituents . For N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine, the adamantane group is expected to shield the adjacent amine from rapid N-dealkylation, a metabolic soft spot in many alkylamine drugs. This inference is supported by extensive medicinal chemistry data on adamantane-containing drugs like amantadine and rimantadine .

Metabolic stability Cytochrome P450 Oxidative metabolism

Procurement-Driven Application Scenarios for N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine Hydrobromide


Selective Alpha-2C Adrenergic Receptor Tool Compound for Pain Pathway Research

For academic or pharmaceutical researchers mapping alpha-2C adrenergic receptor function in neuropathic pain models, this compound provides a structurally distinct starting point for probe development. Its design is rooted in patented SAR for this receptor subtype, offering a specific chemical scaffold for optimization where commercial, off-the-shelf tools are unavailable .

In Vitro ADME/Tox Profiling and Metabolite Identification

Contract research organizations (CROs) performing comparative metabolic stability screening can use N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide as a model substrate to benchmark the metabolic shielding effect of the adamantane cage against non-adamantyl pyrrol-5-amine controls. This enables quantitative assessment of in vitro half-life and metabolite profiling to guide lead optimization .

Host-Guest Chemistry and Supramolecular Prodrug Design

The adamantane moiety forms stable inclusion complexes with cucurbiturils and cyclodextrins, a property extensively used in supramolecular drug delivery. This compound can serve as a guest molecule in proof-of-concept studies for controlled release or solubilization, capitalizing on the high association constants exhibited by adamantane derivatives compared to non-cage controls .

Quote Request

Request a Quote for N-(adamantan-1-yl)-3,4-dihydro-2H-pyrrol-5-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.